4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one
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Overview
Description
4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to an isoquinoline core, with a nitrophenyl group attached at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization with a suitable reagent, such as hydrazine, to form the pyrazolo ring. The final step involves the cyclization of the pyrazolo intermediate with an isoquinoline derivative under acidic or basic conditions to yield the target compound .
Chemical Reactions Analysis
4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: :
Properties
CAS No. |
833479-76-8 |
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Molecular Formula |
C16H10N4O3 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-3H-pyrazolo[3,4-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H10N4O3/c21-16-13-4-2-1-3-12(13)14-9-17-18-15(14)19(16)10-5-7-11(8-6-10)20(22)23/h1-9H,(H,17,18) |
InChI Key |
JKUDIWOTMLVPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(NN=C3)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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